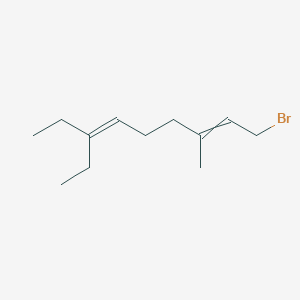

1-Bromo-7-ethyl-3-methylnona-2,6-diene

Description

Structure

3D Structure

Properties

CAS No. |

51079-56-2 |

|---|---|

Molecular Formula |

C12H21Br |

Molecular Weight |

245.20 g/mol |

IUPAC Name |

1-bromo-7-ethyl-3-methylnona-2,6-diene |

InChI |

InChI=1S/C12H21Br/c1-4-12(5-2)8-6-7-11(3)9-10-13/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

LYBJKKKIWUAJMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCCC(=CCBr)C)CC |

Origin of Product |

United States |

Research Landscape and Challenges in Halogenated Alkene and Diene Chemistry

Strategic Approaches for Constructing Substituted Non-Conjugated Diene Frameworks

The assembly of the core non-conjugated diene structure is a critical first step. Various powerful carbon-carbon bond-forming reactions can be employed to achieve this, each offering distinct advantages in terms of substrate scope and stereochemical control.

Olefination-Based Strategies for Diene Elaboration

Olefination reactions, particularly the Wittig reaction and its variants, are cornerstone methodologies for the synthesis of alkenes and can be adapted for the construction of dienes. researchgate.netchegg.comproprep.commasterorganicchemistry.com The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.comwikipedia.org For the synthesis of a non-conjugated diene, a sequential approach can be envisioned where an appropriate unsaturated aldehyde or ketone is reacted with a phosphorus ylide. researchgate.net

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. This selectivity is crucial for controlling the geometry of the double bonds within the diene framework. For instance, to construct a diene with specific stereochemistry, reacting a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde is often preferred to avoid isomerization of the existing double bond. researchgate.net

| Olefination Reaction | Reactants | Typical Product Stereochemistry | Reference |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | (Z) for non-stabilized ylides, (E) for stabilized ylides | researchgate.net |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Predominantly (E)-alkenes |

Palladium-Catalyzed Coupling Reactions in the Synthesis of Bromo-Dienes

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering a versatile toolkit for the synthesis of complex molecules, including dienes. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net Reactions such as the Heck, Suzuki, and Stille couplings are particularly relevant for constructing diene frameworks and can even be employed to introduce the bromine atom simultaneously. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. nih.govwikipedia.org This reaction can be used to form a C-C bond between two alkenyl fragments, thereby constructing the diene skeleton. organic-chemistry.org For example, a vinyl bromide could be coupled with an alkene to generate a diene. organic-chemistry.org The regioselectivity of the Heck reaction is often influenced by the electronic nature of the substrates and the ligands on the palladium catalyst. acs.org

The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org A vinylboronic acid could be coupled with a vinyl bromide to construct the diene framework with good stereocontrol. organic-chemistry.orgnih.gov

| Coupling Reaction | Key Reactants | Catalyst System (Typical) | Key Features |

| Heck Reaction | Vinyl Halide + Alkene | Pd(0) complex, Base | Forms C-C bond, versatile for diene synthesis. nih.govwikipedia.org |

| Suzuki Reaction | Vinylboronic Acid + Vinyl Halide | Pd(0) complex, Base | Mild conditions, high functional group tolerance. wikipedia.orglibretexts.org |

| Stille Reaction | Vinylstannane + Vinyl Halide | Pd(0) complex | Tolerant of many functional groups, but tin reagents are toxic. |

Recent advancements have also demonstrated the synthesis of 1,3-dienes from allenes and organic halides using palladium catalysts. nih.govorganic-chemistry.org Furthermore, visible-light-induced, palladium-catalyzed 1,4-difunctionalization of 1,3-dienes with bromodifluoroacetamides has been reported, showcasing the expanding scope of these reactions. acs.org

Mechanistic Insights into Radical Reaction Pathways for Diene Formation and Functionalization

Radical reactions offer an alternative and powerful approach to the synthesis and functionalization of dienes. mdpi.comresearchgate.net These reactions often proceed through chain mechanisms involving radical intermediates and can be initiated by light, heat, or chemical initiators. mdpi.com Radical cyclization reactions of 1,6-dienes have been developed to assemble cyclic structures, which can be precursors to functionalized dienes. acs.orgresearchgate.net

For instance, a radical borylative cyclization of 1,6-dienes can lead to boron-substituted six-membered rings. acs.org The reaction is initiated by the addition of a boryl radical to one of the alkene moieties, followed by an intramolecular cyclization. acs.org Similarly, radical silylative cyclization of aza-1,6-dienes has been achieved using visible light, leading to the formation of densely functionalized piperidines. researchgate.net

The functionalization of dienes can also be achieved through radical pathways. For example, the addition of a radical to a diene can be followed by a cyclization step, leading to difunctionalized cyclic compounds. mdpi.com The mechanism often involves the initial addition of a radical to one of the double bonds, followed by an intramolecular attack of the resulting radical onto the second double bond. mdpi.com

Regio- and Stereoselective Introduction of the Bromine Moiety

Once the diene framework is in place, the next critical step is the introduction of the bromine atom with high control over its position (regioselectivity) and spatial orientation (stereoselectivity).

Halogenation and Hydrohalogenation Reactions of Unsaturated Systems and their Control

The direct addition of bromine (Br₂) or hydrogen bromide (HBr) to a diene is a fundamental method for introducing a bromine atom. libretexts.orgyoutube.comchemtube3d.comchemistrynotmystery.comjove.com However, with non-conjugated dienes, the reaction can be complex, potentially leading to a mixture of products if the double bonds have similar reactivity.

In the case of conjugated dienes, electrophilic addition of HBr can lead to both 1,2- and 1,4-addition products. libretexts.orgchemistrynotmystery.comjove.com The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orgchemistrynotmystery.com The ratio of these products can often be controlled by the reaction conditions, such as temperature. chemtube3d.comnumberanalytics.com At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. chemtube3d.com

For non-conjugated dienes, if one double bond is significantly more reactive than the other (e.g., due to steric hindrance or electronic effects), selective hydrohalogenation of the more reactive double bond can be achieved. ausetute.com.au The choice of solvent and the presence of catalysts can also influence the regioselectivity of the addition. numberanalytics.comwikipedia.org

| Reaction | Reagent | Key Intermediate | Product(s) | Control Factors |

| Electrophilic Bromination | Br₂ | Bromonium ion/Carbocation | 1,2- and 1,4-adducts (for conjugated dienes) | Temperature, Solvent. chemtube3d.com |

| Hydrobromination | HBr | Carbocation | Markovnikov and/or anti-Markovnikov adducts | Peroxides (for anti-Markovnikov). wikipedia.org |

Highly regio- and stereoselective bromochlorination and bromoazidation of 1,3-dienes have also been reported, providing access to vicinal or allyl chlorobromides and azidobromides. rsc.org

Bromination of Allenic Alcohols and Propargylic Thioethers as Precursors for Bromo-Dienes

An alternative strategy involves the use of precursors that can be converted into brominated dienes. Allenic alcohols and propargylic thioethers have emerged as versatile starting materials for this purpose.

The synthesis of 1-bromo-1,4-dienes has been achieved via a palladium-catalyzed bromoallylation of alkynes, where an allylic alcohol serves as a key component. researchgate.net

More recently, a method for synthesizing highly substituted conjugated 1-bromo-1,3-dienes has been developed from propargylic thioethers. rsc.orgresearchgate.net This transformation is promoted by N-bromosuccinimide (NBS) and proceeds through a 1,2-sulfur migration. rsc.orgresearchgate.net The reaction generally exhibits high control over both regio- and diastereoselectivity, providing a powerful tool for the synthesis of complex brominated dienes. rsc.org

Development of Stereoselective Bromination Methodologies

The precise installation of a bromine atom with specific stereochemistry is crucial for defining the biological activity and chemical reactivity of brominated dienes. Research in this area has led to the development of several powerful strategies, broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods. For substrates like the precursor to 1-Bromo-7-ethyl-3-methylnona-2,6-diene, which contains pre-existing stereocenters and trisubstituted double bonds, achieving high levels of stereoselectivity is particularly demanding.

Catalyst-Controlled Asymmetric Bromination:

A significant advancement in stereoselective bromination involves the use of chiral catalysts to induce enantioselectivity in the bromination of prochiral alkenes or to control diastereoselectivity in the bromination of chiral alkenes. Organocatalysis has emerged as a particularly effective approach. Chiral amines, such as binaphthyl-based secondary amines, have been shown to catalyze the asymmetric α-bromination of aldehydes with high enantioselectivity. rsc.orgrsc.org This methodology could be conceptually applied to a precursor aldehyde of the target molecule.

Furthermore, chiral bifunctional catalysts, such as those derived from cinchona alkaloids or BINOL, can activate both the substrate and the brominating agent, facilitating a highly organized transition state that directs the stereochemical outcome. nih.govmdpi.com For instance, the enantioselective bromocyclization of allenes catalyzed by chiral dinuclear gold complexes provides access to heterocyclic vinyl bromides with excellent enantioselectivity, showcasing the potential of metal catalysis in complex bromination reactions. rsc.org

Substrate and Reagent-Controlled Bromination:

In the absence of a chiral catalyst, the inherent stereochemistry of the substrate can influence the trajectory of the incoming bromine electrophile. For acyclic dienes, achieving high diastereoselectivity often relies on conformational control and minimizing steric interactions in the transition state. The use of bulky N-bromoamide reagents, such as N-bromosuccinimide (NBS), can enhance stereoselectivity by providing a more sterically demanding electrophilic bromine source compared to molecular bromine. rsc.orgrsc.org

The following table summarizes representative catalyst systems and their performance in the stereoselective bromofunctionalization of alkenes and dienes, providing a basis for the development of methodologies for the synthesis of this compound.

| Catalyst/Reagent System | Substrate Type | Reaction Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| (DHQD)2PHAL (Cinchona Alkaloid Dimer) | Unfunctionalized Olefins | Asymmetric Bromohydroxylation | Up to 88% ee | nih.gov |

| Binaphthyl-based Secondary Amine | Aldehydes | Direct Asymmetric α-Bromination | Up to 96% ee | rsc.orgrsc.org |

| Chiral Dinuclear Gold Complex | Allenes | Enantioselective Bromocyclization | Excellent ee | rsc.org |

| N-Bromosuccinimide (NBS) | Alkenes | Diastereoselective Bromofunctionalization | Diastereoselective | rsc.org |

Challenges and Innovative Solutions in the Scalable Synthesis of Brominated Dienes

The transition from a laboratory-scale synthesis to industrial production of fine chemicals like brominated dienes is fraught with challenges. These include ensuring consistent stereoselectivity, managing hazardous reagents, developing efficient purification methods, and maintaining cost-effectiveness. blazingprojects.comqualitas1998.netmdpi.com

Challenges in Scalability:

Stereochemical Integrity: Maintaining high levels of stereoselectivity on a large scale can be difficult. Minor variations in reaction parameters such as temperature, concentration, and mixing can significantly impact the stereochemical outcome. nih.gov

Reagent Handling and Safety: Brominating agents like molecular bromine are highly corrosive, toxic, and volatile. rsc.orgnih.gov Handling large quantities of such reagents poses significant safety and environmental risks. While N-bromoamides are safer alternatives, their use on an industrial scale can be limited by cost and the generation of stoichiometric byproducts. rsc.orgnih.gov

Purification: The separation of desired stereoisomers from complex reaction mixtures can be a major bottleneck in large-scale production. Chromatographic purification, often employed in the laboratory, is generally not economically viable for large quantities. researchgate.netbeilstein-journals.org Developing scalable crystallization or extraction protocols is often necessary but can be challenging. researchgate.netbeilstein-journals.org

Innovative Solutions for Scalable Synthesis:

To address these challenges, the chemical industry is increasingly adopting innovative technologies such as flow chemistry and electrochemical synthesis.

Electrochemical Bromination: Electrochemical methods provide a greener and potentially more cost-effective alternative to traditional bromination protocols. nih.govresearchgate.net These methods can generate the active bromine species in situ from inexpensive and readily available bromide salts, avoiding the handling and transportation of hazardous molecular bromine. nih.govresearchgate.net The reaction rate and selectivity can be precisely controlled by adjusting the applied potential and current. nih.govresearchgate.net Recent advancements have demonstrated the scalability of electrochemical bromination for the synthesis of kilograms of brominated pharmaceuticals, highlighting its potential for industrial applications. nih.gov

The following table outlines some of the key challenges in the scalable synthesis of brominated dienes and the corresponding innovative solutions.

| Challenge | Traditional Approach | Innovative Solution | Key Advantages | Reference |

|---|---|---|---|---|

| Stereocontrol | Batch reaction with strict parameter control | Continuous Flow Chemistry | Precise control of temperature, mixing, and residence time; improved reproducibility. | researchgate.net |

| Hazardous Reagent Handling (e.g., Br2) | Use of specialized handling equipment and procedures | Electrochemical in situ generation of bromine | Avoids storage and transport of toxic reagents; uses inexpensive bromide salts. | nih.govresearchgate.net |

| Purification | Batch chromatography or crystallization | Inline purification in flow systems (e.g., liquid-liquid extraction, continuous crystallization) | Reduces manual handling, solvent consumption, and process time. | researchgate.netbeilstein-journals.org |

| Cost-Effectiveness | High catalyst loading, expensive reagents | Catalyst recycling, development of highly active catalysts, use of cheaper starting materials | Reduces overall production cost. | qualitas1998.net |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 7 Ethyl 3 Methylnona 2,6 Diene

Electrophilic Addition Reactions to Isolated Double Bonds in Halogenated Diene Systems

Electrophilic addition to the isolated double bonds of a non-conjugated diene like 1-bromo-7-ethyl-3-methylnona-2,6-diene proceeds in a manner analogous to that of simple alkenes. The reaction is initiated by the attack of an electrophile on one of the double bonds, leading to the formation of a carbocation intermediate. The subsequent attack by a nucleophile yields the final addition product.

Regioselectivity and Stereoselectivity in Electrophilic Additions to Non-Conjugated Dienes

In electrophilic additions to unsymmetrical non-conjugated dienes, the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This preference leads to the formation of the more stable carbocation intermediate. For instance, in the addition of a hydrogen halide (HX) to a non-conjugated diene, the hydrogen atom (the electrophile) will add to the less substituted carbon of a double bond, resulting in a more substituted and therefore more stable carbocation. pressbooks.pub

The stereochemistry of the addition can be influenced by the structure of the diene and the reaction conditions. If the reaction proceeds through a planar carbocation intermediate, the subsequent nucleophilic attack can occur from either face, potentially leading to a mixture of stereoisomers.

| Reactant | Reagent | Product(s) | Regioselectivity | Stereoselectivity |

| Non-conjugated diene | HX | Halogenated alkene | Markovnikov | Mixture of syn and anti addition products |

| Non-conjugated diene | X₂ | Dihalogenated alkane | - | Predominantly anti-addition |

Role of Allylic Carbocations and Resonance Stabilization in Reaction Pathways

While the double bonds in this compound are isolated, the initial electrophilic attack can, in principle, lead to the formation of an allylic carbocation if a rearrangement occurs. However, in the absence of factors promoting such rearrangements, the reaction pathway is dominated by the stability of the initially formed carbocation.

An allylic carbocation is a carbocation in which the positive charge is on a carbon atom adjacent to a carbon-carbon double bond. fiveable.me This arrangement allows for the delocalization of the positive charge through resonance, which significantly stabilizes the carbocation. libretexts.orglibretexts.org The true structure of an allylic carbocation is a hybrid of its resonance contributors, with the positive charge distributed over multiple carbon atoms. libretexts.org This delocalization makes allylic carbocations more stable than similarly substituted non-allylic carbocations. libretexts.orglibretexts.org

In the context of a non-conjugated diene, if an electrophilic addition were to lead to the formation of a carbocation that could rearrange to an allylic system, this would be a highly favored pathway. The stability of the allylic carbocation would lower the activation energy for its formation, making it a key intermediate in the reaction mechanism. fiveable.me The subsequent nucleophilic attack could then occur at any of the carbon atoms bearing a partial positive charge in the resonance hybrid, potentially leading to a mixture of products. pressbooks.pub

Radical Addition and Cascade Reactions Involving Halogenated Dienes

Radical reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the case of halogenated dienes, radical addition can initiate cascade reactions, leading to the formation of complex cyclic structures.

Exploration of Difunctionalization via Sequential Radical Addition and Cyclization

One of the synthetically valuable transformations involving halogenated dienes is difunctionalization through a sequence of radical addition and cyclization. mdpi.comresearchgate.netnih.gov This process typically begins with the addition of a radical species to one of the double bonds of the diene. The resulting radical intermediate can then undergo an intramolecular cyclization by attacking the other double bond within the same molecule. This cyclization step forms a new ring and generates another radical center, which can then be trapped by a second functional group.

This cascade approach allows for the efficient construction of cyclic molecules with the concomitant introduction of two new functional groups. mdpi.comresearchgate.netnih.gov The regioselectivity and stereoselectivity of the cyclization are often governed by the stability of the radical intermediates and the transition states involved.

Influence of the Bromine Substituent on Radical Reactivity and Selectivity

The presence of a bromine substituent in a diene can significantly influence its radical reactivity. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage under the influence of radical initiators, heat, or light to generate a bromine radical. ump.edu.my This bromine radical can then participate in the radical chain process.

In the context of radical additions, the bromine atom can affect the regioselectivity of the initial radical attack. For example, in the radical addition of HBr to an alkene, the bromine radical adds to the double bond in a way that forms the most stable carbon radical intermediate. masterorganicchemistry.com This is often referred to as anti-Markovnikov addition. masterorganicchemistry.com

Furthermore, the bromine substituent can play a role in the termination steps of the radical reaction or in atom transfer radical cyclization (ATRC) processes. In ATRC, a halogen atom is transferred from the substrate to a radical intermediate, propagating the chain and leading to the cyclized product.

Cycloaddition Reactions (e.g., Diels-Alder) with Non-Conjugated Diene Substrates

The Diels-Alder reaction is a powerful and widely used method for the synthesis of six-membered rings. wikipedia.org It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.org

For a non-conjugated diene like this compound to participate in a Diels-Alder reaction, it would first need to isomerize to a conjugated system. Under the thermal conditions often employed for Diels-Alder reactions, such an isomerization is generally not feasible. Therefore, non-conjugated dienes are typically not suitable substrates for this type of cycloaddition.

However, it is important to note that if one of the double bonds in the non-conjugated diene is sufficiently activated, it could potentially act as a dienophile in a Diels-Alder reaction with a separate conjugated diene. The reactivity of the double bond as a dienophile would be influenced by the electronic nature of its substituents. Electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orglibretexts.org

Strategies for Promoting Reactivity (e.g., Rearrangement to Conjugated Systems, Activation)

The presence of the bromine atom at an allylic position is a critical feature that can be exploited for activation. Allylic halides are known to be excellent substrates for nucleophilic substitution reactions. ucalgary.calibretexts.org The carbon-bromine bond can be activated by the presence of a Lewis acid or by conditions that favor the formation of an allylic carbocation. This carbocation is stabilized by resonance, with the positive charge distributed over two carbon atoms, which enhances its reactivity towards nucleophiles. libretexts.org

Another strategy to promote reactivity is through radical reactions. The allylic C-H bonds in the molecule can be susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized allylic radical. chemistrysteps.com This radical can then participate in a variety of propagation steps, leading to the formation of new products.

Isomerization Pathways and Stereochemical Dynamics in Halogenated Dienes

Isomerization reactions play a significant role in the chemistry of halogenated dienes, influencing the product distribution and stereochemistry of reactions.

The double bonds in this compound can exist as either E (entgegen) or Z (zusammen) isomers, referring to the relative orientation of substituents around the double bond. Geometric isomerization between these forms can be induced under various conditions, such as exposure to heat, light (photochemical isomerization), or catalysts. researchgate.netnsf.gov

Photochemical isomerization often proceeds via the formation of an excited state where the π-bond is weakened, allowing for rotation around the carbon-carbon axis. researchgate.net The use of photosensitizers can facilitate this process by transferring energy to the alkene. nih.govresearchgate.net Thermal isomerization can also occur, although it generally requires higher energy input to overcome the rotational barrier of the double bond. The presence of radical initiators can also promote E/Z isomerization.

The specific conditions required for isomerization and the resulting equilibrium ratio of E/Z isomers depend on the substitution pattern around the double bond and the reaction medium.

Positional isomerization involves the migration of the double bonds within the carbon skeleton. In the context of this compound, this can lead to the formation of a conjugated diene system, which is thermodynamically more stable. libretexts.org

The outcome of reactions involving dienes can often be governed by the principles of thermodynamic versus kinetic control. libretexts.orgfiveable.meyoutube.comyoutube.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. fiveable.meyoutube.com In the case of addition reactions to dienes, this often leads to the 1,2-addition product. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. Under these conditions, the major product is the most thermodynamically stable one, which is often the 1,4-addition product leading to a more substituted and stable alkene. fiveable.meyoutube.comlibretexts.org

The formation of a conjugated system from an isolated diene like this compound is a thermodynamically driven process. The specific product distribution between different positional isomers will depend on the reaction conditions and the relative stabilities of the possible products.

Nucleophilic Substitution and Elimination Reactions at the Bromine Center

The allylic bromide functionality in this compound makes it susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: Allylic bromides are particularly reactive towards nucleophilic substitution due to the stability of the resulting allylic carbocation intermediate in an SN1 reaction or the delocalized transition state in an SN2 reaction. ucalgary.calibretexts.org

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an SN1 mechanism. This involves the formation of a resonance-stabilized allylic carbocation, which can then be attacked by the nucleophile at either of the two carbons bearing the positive charge, potentially leading to a mixture of products. stackexchange.com

SN2 Mechanism: With a strong nucleophile and a polar aprotic solvent, an SN2 reaction is more likely. This is a one-step process where the nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion. libretexts.orgstackexchange.com

Elimination Reactions: In the presence of a strong, sterically hindered base, elimination reactions can compete with nucleophilic substitution. The base can abstract a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a new double bond and the expulsion of the bromide ion. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the nature of the base and the substrate.

The competition between substitution and elimination is influenced by several factors, including the strength and concentration of the nucleophile/base, the solvent, and the temperature.

Data Tables

Table 1: Factors Influencing Reaction Pathways of Halogenated Dienes

| Reaction Type | Key Influencing Factors | Predominant Conditions | Expected Outcome for this compound |

| Geometric Isomerization (E/Z) | Light, Heat, Catalyst | UV irradiation, elevated temperatures | Interconversion between E and Z isomers of the double bonds. |

| Positional Isomerization | Temperature, Acidity | High temperatures, acid catalysis | Rearrangement to a more stable conjugated diene system. |

| Nucleophilic Substitution (SN1) | Weak nucleophile, polar protic solvent | Solvolysis in water or alcohols | Formation of a mixture of allylic substitution products. |

| Nucleophilic Substitution (SN2) | Strong nucleophile, polar aprotic solvent | Reaction with nucleophiles like CN⁻, RS⁻ in acetone (B3395972) or DMF | Direct displacement of the bromide to form a single major substitution product. |

| Elimination | Strong, sterically hindered base | Treatment with t-BuOK | Formation of a triene system. |

Table 2: Comparison of Kinetic and Thermodynamic Control in Diene Reactions

| Control Type | Temperature | Product Determining Factor | Common Product in Addition Reactions |

| Kinetic | Low | Rate of formation (lower activation energy) | 1,2-Adduct |

| Thermodynamic | High | Product stability | 1,4-Adduct (often more substituted alkene) |

Advanced Spectroscopic and Analytical Characterization Methodologies in Diene Research

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are indispensable for assessing the purity of 1-Bromo-7-ethyl-3-methylnona-2,6-diene and for separating it from starting materials, byproducts, and stereoisomers that may arise during its synthesis.

Gas Chromatography (GC): Given its molecular weight (245.20 g/mol ) and likely boiling point, GC is a suitable method for analyzing the volatility and purity of this compound. A non-polar or medium-polarity capillary column would be effective, separating components based on boiling points and polarity differences. A Flame Ionization Detector (FID) would provide high sensitivity for this hydrocarbon structure, while GC coupled with Mass Spectrometry (GC-MS) would be essential for confirming the identity of the analyte and its impurities by providing mass-to-charge ratio data. For instance, various GC-MS methods are standard for the analysis of brominated compounds in complex matrices. mdpi.comnih.gov

Separation of potential isomers, such as the (E/Z) isomers at the 2,6-diene positions, would be a primary goal. The specific geometry of each double bond can influence the molecule's boiling point and interaction with the stationary phase, often allowing for their resolution.

Hypothetical GC-FID Purity Analysis Parameters:

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Detector | FID at 300 °C |

| Expected Rt | 12 - 15 minutes |

High-Performance Liquid Chromatography (HPLC): HPLC is a complementary technique, particularly useful if the compound exhibits thermal instability or if preparative-scale purification is required. Due to the non-polar nature of the alkyl bromide, reversed-phase HPLC would be the method of choice. sielc.com An octadecylsilane (B103800) (C18) column with a mobile phase consisting of acetonitrile (B52724) and water would effectively separate the target compound from more polar impurities. sielc.com A UV detector, likely set around 210 nm where the diene chromophore absorbs, would be appropriate for detection. Chiral HPLC could also be employed to resolve enantiomers if the synthesis creates a stereocenter at the C7 position.

Hypothetical Reversed-Phase HPLC Method:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic; 85% Acetonitrile / 15% Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Crystallographic Methods for Absolute Stereochemical and Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. drpress.org For a molecule like this compound, which contains stereocenters at C7 and potential E/Z isomerism at the C2 and C6 double bonds, crystallography provides unequivocal proof of its configuration.

The primary challenge for this non-polar, flexible molecule would be obtaining a single, diffraction-quality crystal. Such molecules tend to be oils or low-melting solids, making crystallization difficult. Techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization from the melt would be employed.

Once a suitable crystal is obtained, the presence of the bromine atom is highly advantageous for structure determination via single-crystal X-ray diffraction. Bromine is a relatively heavy atom that scatters X-rays strongly. This facilitates the solving of the phase problem in crystallography. Furthermore, the anomalous dispersion effect from the bromine atom allows for the confident assignment of the absolute configuration of the entire molecule without the need for a chiral derivatizing agent. nih.govmdpi.com The resulting crystal structure would reveal:

The precise R/S configuration at the C7 chiral center.

The E/Z geometry of the double bonds at C2 and C6.

Bond lengths, bond angles, and torsion angles.

Intermolecular interactions in the solid state, which are often influenced by weak halogen bonding. mdpi.comresearchgate.net

Hypothetical Crystallographic Data Table:

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₂H₂₁Br |

| Formula Weight | 245.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.5, 15.2, 8.9 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1400 |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.16 g/cm³ |

| Flack Parameter | ~0.02(3) (confirms absolute stereochemistry) |

This crystallographic data would serve as the ultimate structural proof, correlating the findings from other spectroscopic and analytical methods.

Computational Chemistry and Theoretical Investigations of 1 Bromo 7 Ethyl 3 Methylnona 2,6 Diene

Quantum Chemical Calculations for Mechanistic Elucidation and Prediction

Quantum chemical calculations are a cornerstone of modern organic chemistry, providing deep insights into reaction mechanisms that are often difficult to study experimentally. solubilityofthings.comrsdjournal.org For a molecule such as 1-Bromo-7-ethyl-3-methylnona-2,6-diene, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model reaction pathways, predict outcomes, and understand the underlying electronic effects governing its reactivity. nih.govresearchgate.netrsc.org

This compound can undergo several key reactions, including nucleophilic substitution at the allylic bromide (competing SN2 and SN2' pathways) and electrophilic addition to the diene system. acs.orgnih.gov Quantum chemical calculations can map the electronic structure changes throughout these processes, helping to identify the most plausible mechanisms. nih.gov For instance, in studying nucleophilic attack, calculations can determine whether a direct displacement of the bromide (SN2) or an attack at the γ-carbon of the diene system (SN2') is energetically favored. nih.gov Similarly, for electrophilic additions, these methods can model the formation and stability of the resulting resonance-stabilized allylic carbocation intermediate. libretexts.org

Transition State Analysis and Potential Energy Surface Mapping for Reaction Pathways

A chemical reaction can be visualized as a trajectory across a multi-dimensional potential energy surface (PES), which maps the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org Computational chemistry allows for the detailed mapping of these surfaces. youtube.com Key points on the PES include energy minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition states (TS). libretexts.orgresearchgate.net

For this compound, a PES could be generated for a reaction like the addition of HBr. The surface would show the energy landscape as the H-Br bond approaches the diene, leading to a transition state for protonation, the formation of an allylic carbocation intermediate (an energy minimum), and subsequent transition states for the attack of the bromide ion at different carbons. libretexts.org By locating the transition state structures and calculating their energies, the activation energy for each potential reaction pathway can be determined. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a located transition state correctly connects the reactant and product minima on the PES. acs.org

Hypothetical Potential Energy Profile for Electrophilic Addition of HBr

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + HBr | 0.0 |

| TS1 | Transition state for protonation at C6 | +15.2 |

| Intermediate | Allylic carbocation | +5.4 |

| TS2 (1,2-add) | Transition state for Br- attack at C7 | +12.8 |

| Product (1,2) | 7,8-Dibromo-7-ethyl-3-methylnon-2-ene | -10.5 |

| TS3 (1,4-add) | Transition state for Br- attack at C5 | +14.1 |

| Product (1,4) | 5,8-Dibromo-7-ethyl-3-methylnon-2,6-diene | -12.2 |

Note: This data is illustrative and represents a hypothetical reaction pathway.

Predicting Regioselectivity and Stereoselectivity in Diene Transformations

Computational methods are powerful tools for predicting the regioselectivity and stereoselectivity of reactions. researchgate.netmdpi.com In the case of electrophilic addition to the diene system of this compound, protonation can lead to a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile can occur at two different positions, leading to 1,2- and 1,4-addition products. libretexts.orglibretexts.org

The regioselectivity is determined by the relative heights of the activation barriers leading to the different products. masterorganicchemistry.com Often, the 1,2-addition product is formed faster (the kinetic product) because it proceeds via a lower-energy transition state, reflecting the greater positive charge density on the more substituted carbon of the allylic cation. masterorganicchemistry.comquizlet.com However, the 1,4-addition product may be more thermodynamically stable, often due to the formation of a more substituted (and thus more stable) double bond. masterorganicchemistry.commasterorganicchemistry.com DFT calculations can precisely quantify these energy differences, predicting which product will be favored under kinetic versus thermodynamic control. researchgate.netias.ac.in Stereoselectivity, such as the preference for endo or exo products in cycloaddition reactions, can also be predicted by analyzing the energies of the respective transition states, which can be influenced by factors like secondary orbital overlap. acs.orglibretexts.org

Molecular Modeling for Conformational Analysis and Stereochemical Influences

The reactivity and biological activity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. google.com The long carbon chain allows for numerous conformations due to rotation around its single bonds. Molecular modeling techniques, from simple molecular mechanics to more accurate quantum chemical methods, are used to perform conformational analysis. google.comresearchgate.net

A key aspect for this molecule is the conformation around the C4-C5 single bond, which determines the relative orientation of the two double bonds. This leads to two important planar conformations: the more stable s-trans and the less stable s-cis conformer. acs.orgyoutube.com While the s-trans conformer is typically lower in energy, the s-cis conformation is required for concerted reactions like the Diels-Alder cycloaddition. A computational scan of the potential energy as a function of the C3-C4-C5-C6 dihedral angle can reveal the energy barriers between these conformers and identify all low-energy structures. google.com Identifying the global minimum energy conformer and other accessible low-energy conformers is crucial for understanding how the molecule will be recognized by enzymes or receptors and which shapes are available for reaction. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity, and its principles can be quantified through electronic structure calculations. wikipedia.org FMO theory posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.orgnih.gov

For this compound, the HOMO would be associated with the electron-rich π-system of the diene, making it susceptible to attack by electrophiles. youtube.com The LUMO, conversely, would indicate the most electrophilic sites, susceptible to attack by nucleophiles. masterorganicchemistry.com The energy and spatial distribution of these orbitals are critical. A smaller HOMO-LUMO energy gap between the diene and a potential reactant (a dienophile in a Diels-Alder reaction, for example) indicates a more favorable interaction and a faster reaction. pharmacy180.comijcrcps.com Furthermore, the coefficients of the atomic orbitals contributing to the HOMO and LUMO at different atoms can predict regioselectivity; the reaction is expected to occur where the orbital coefficients of the interacting HOMO and LUMO are largest. libretexts.orglibretexts.org

Hypothetical FMO Properties of this compound

| Molecular Orbital | Energy (eV) | Description | Predicted Reactivity |

| HOMO | -8.9 | Primarily located on the C2=C3-C4=C5 π-system | Nucleophilic; reacts with electrophiles |

| LUMO | +1.2 | Significant contribution at C1 (allylic bromide) and the diene system | Electrophilic; reacts with nucleophiles |

| HOMO-1 | -9.8 | Associated with the C6=C7 double bond and σ-bonds | --- |

| LUMO+1 | +2.5 | Antibonding orbitals of the alkyl chain | --- |

Note: This data is for illustrative purposes only.

Thermodynamic and Kinetic Studies using Computational Approaches

Computational chemistry provides a robust framework for determining the thermodynamic and kinetic parameters of a reaction. dntb.gov.uanist.govresearchgate.net By calculating the energies of reactants, products, and transition states, key values such as the enthalpy of reaction (ΔH), activation energy (Ea), and Gibbs free energy of activation (ΔG‡) can be determined. nih.govresearchgate.net

This is particularly useful for understanding competitive reaction pathways. For this compound, the competition between 1,2- and 1,4-addition of an electrophile is a classic example of kinetic versus thermodynamic control. masterorganicchemistry.commasterorganicchemistry.com

Kinetic Control: At low temperatures, reactions are often irreversible. The product that forms fastest (i.e., the one with the lowest ΔG‡) will be the major product. This is the kinetic product. masterorganicchemistry.comquizlet.com

Computational studies can generate a reaction profile diagram that clearly shows the activation energies for each pathway and the relative stabilities of the final products. This allows for precise predictions of how temperature and other conditions will influence the product distribution. nih.gov

Broader Research Implications and Future Directions for Halogenated Dienes

Strategic Utility of 1-Bromo-7-ethyl-3-methylnona-2,6-diene and Related Dienes in the Synthesis of Complex Organic Molecules

Halogenated dienes like this compound are highly valued in organic synthesis due to the dual functionality imparted by the diene system and the halogen substituent. The conjugated π-system of the diene allows it to participate in a variety of pericyclic reactions, most notably the Diels-Alder reaction, to form six-membered rings with high stereocontrol. jove.com Simultaneously, the vinyl bromide moiety serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.gov

This dual reactivity makes these compounds powerful intermediates for assembling complex molecular frameworks. For instance, the synthesis of this compound itself is achieved from 7-ethyl-3-methyl-1,6-nonadien-3-ol, highlighting its role as a downstream intermediate, often used without further purification for subsequent synthetic steps. The strategic placement of the bromine atom and the diene structure is critical for the regioselective and stereoselective construction of target molecules, which may include biologically active natural products or novel functional materials. nih.gov The ability to functionalize different parts of the molecule in a stepwise manner is a key advantage in multi-step syntheses.

Advancements in Catalytic Systems for Selective Diene Functionalization and Transformations

The development of sophisticated catalytic systems has revolutionized the way chemists can manipulate dienes, enabling transformations that were previously challenging or impossible. Modern catalysis focuses on achieving high levels of chemo-, regio-, and enantioselectivity, thereby maximizing efficiency and minimizing waste.

Recent progress in this area includes:

Palladium Catalysis : Palladium(0) complexes are widely used for the difunctionalization of 1,3-dienes. thieme-connect.comx-mol.com The general mechanism involves oxidative addition of the catalyst, followed by insertion of the diene to form a reactive π-allyl palladium intermediate, which can then be attacked by a nucleophile. thieme-connect.comresearchgate.net This methodology has been extended to asymmetric catalysis, allowing for the enantioselective synthesis of chiral molecules. thieme-connect.com

Nickel Catalysis : As a more earth-abundant and economical alternative to palladium, nickel catalysis has seen a surge in interest. acs.org Nickel-catalyzed hydrofunctionalization reactions, such as hydroamination, hydroalkylation, and hydroarylation, provide direct access to valuable allylic and homoallylic compounds. researchgate.netnih.gov The development of novel chiral ligands for nickel has enabled highly enantioselective transformations. acs.orgnih.gov

Copper Catalysis : Copper catalysts offer a cost-effective and low-toxicity option for a range of diene functionalizations, including hydrofunctionalization, borofunctionalization, and difunctionalization. acs.orgresearchgate.netsoton.ac.uk Copper hydride catalysis, in particular, has emerged as a powerful tool for the selective functionalization of enynes and dienes. rsc.orgsemanticscholar.org

| Catalyst Metal | Common Transformations | Key Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) | Difunctionalization, Cross-Coupling, Carbonylation | High efficiency, well-understood reactivity, broad substrate scope. | thieme-connect.comresearchgate.netnih.gov |

| Nickel (Ni) | Hydrofunctionalization (hydroarylation, hydroalkylation), Reductive Coupling | Earth-abundant, cost-effective, unique reactivity profiles. | acs.orgresearchgate.netnih.gov |

| Copper (Cu) | Hydrofunctionalization, Borofunctionalization, Radical Difunctionalization | Low cost, low toxicity, versatile for radical and polar pathways. | acs.orgresearchgate.netrsc.org |

Exploration of New Reaction Pathways and Cascade Processes for Halogenated Diene Derivatization

Beyond traditional cross-coupling and cycloaddition reactions, researchers are actively exploring novel reaction pathways to expand the synthetic utility of halogenated dienes. These innovative approaches often involve cascade or domino reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.

Key areas of exploration include:

Radical-Mediated Processes : The initiation of radical reactions provides a powerful method for the difunctionalization of dienes. mdpi.com A radical can add to the diene, followed by an intramolecular cyclization to form a new ring system. nih.govacs.org This intermediate can then be trapped to install a second functional group. mdpi.com These reactions can be triggered by traditional radical initiators, photoredox catalysis, or electrochemistry, offering green and efficient synthetic routes. nih.gov

Cascade Reactions : Halogenated dienes are excellent substrates for cascade reactions. For example, a halogen-mediated cyclization of aryldiynes can produce complex polycyclic aromatic compounds in a single step. nih.gov Another strategy involves a photoinduced palladium-catalyzed process that proceeds through a radical-polar crossover mechanism, enabling the three-component coupling of dienes, alkyl iodides, and amines. nih.gov These cascades are highly efficient, forming multiple bonds and stereocenters with high selectivity. acs.org

Development of Novel Methodologies for Stereochemical Control in Diene Chemistry

The three-dimensional arrangement of atoms (stereochemistry) is critical in determining the properties of a molecule, particularly its biological activity. Consequently, the development of methods to control stereochemistry during the synthesis of diene-derived products is a major focus of modern organic chemistry. nih.govmdpi.com

Strategies for achieving stereocontrol include:

Catalyst-Controlled Stereoselection : The use of chiral transition-metal catalysts is one of the most powerful strategies for inducing enantioselectivity. Chiral ligands coordinate to the metal center and create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. This has been successfully applied in palladium- and nickel-catalyzed reactions of dienes. thieme-connect.comnih.gov

Substrate and Auxiliary Control : Pre-existing stereocenters within the diene substrate can influence the stereochemical outcome of a reaction at a different site on the molecule. rsc.org Alternatively, a chiral auxiliary—a temporary chiral group attached to the starting material—can direct the stereochemistry of a reaction before being cleaved to reveal the final product.

Reaction-Specific Stereospecificity : Certain reactions, by their inherent mechanism, transfer the stereochemistry of the starting materials to the products. The Diels-Alder reaction is a classic example of a stereospecific process, where the cis or trans geometry of the dienophile and the orientation of substituents on the diene are precisely retained in the cyclohexene (B86901) product. jove.comlibretexts.orgjove.com

Theoretical Advancements in Predicting and Understanding Complex Diene Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. Theoretical models provide deep insights into reaction mechanisms, transition state geometries, and the factors that control reactivity and selectivity.

Key theoretical advancements include:

The Distortion/Interaction Model : Also known as the Activation Strain Model, this framework analyzes the activation barrier of a reaction, such as a Diels-Alder reaction, by breaking it down into two components: the distortion energy and the interaction energy. nih.govacs.org The distortion energy is the energy required to deform the reactants into their transition state geometries, while the interaction energy is the stabilizing interaction between the distorted molecules. nih.govresearchgate.netresearchgate.net This model has been highly effective in explaining reactivity trends across different dienes and dienophiles. acs.orgrsc.org

Density Functional Theory (DFT) : DFT calculations are widely used to map out potential energy surfaces for reactions, allowing chemists to visualize the entire reaction pathway, including intermediates and transition states. rsc.orgacs.org This method can accurately predict activation energies and reaction outcomes, guiding experimental design. DFT has been used to study the mechanisms of Diels-Alder reactions, explaining their concerted or stepwise nature and rationalizing observed stereoselectivities. rsc.orgresearchgate.netacs.org

Conceptual DFT : This approach uses indices derived from DFT, such as electrophilicity and nucleophilicity, to predict the reactivity of dienes and dienophiles in polar cycloaddition reactions. researchgate.net These tools help rationalize why certain reaction partners are more reactive than others and predict the flow of electrons during the reaction.

These computational tools not only rationalize experimental observations but also empower chemists to design new reactions and catalysts with improved efficiency and selectivity, pushing the boundaries of what is possible in the synthesis of complex molecules from halogenated dienes.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-7-ethyl-3-methylnona-2,6-diene, and how do reaction conditions influence yield?

- Methodological Answer : A two-step strategy is often employed: (1) Construct the diene backbone via iterative cross-coupling using MIDA boronates to assemble ethyl and methyl substituents at positions 3 and 7 (similar to bicyclo[3.3.1] systems in ) . (2) Introduce bromine via electrophilic halogenation. For bromination, adapt protocols from α-bromoethylbenzene synthesis (), using Br₂ in Et₂O at 0°C, followed by quenching with NaHCO₃ and crystallization (as in ) . Optimize stoichiometry to avoid diene polymerization.

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

- Methodological Answer : Use H/C NMR to confirm regiochemistry (e.g., coupling constants for conjugated dienes and substituent integration). Compare chemical shifts to analogous brominated dienes (e.g., δ 4.37–4.79 ppm for bromoethyl groups in ) . IR spectroscopy (1704 cm⁻¹ for C=O in ) is less critical here but can validate functional group absence. Purity is confirmed via HPLC with a C18 column (method adapted from aryl halide libraries in ) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The diene’s conjugation reduces reactivity, but the bromine atom is a potential leaving group. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced decomposition (similar to brominated reagents in ). Monitor for HBr elimination via TLC (hexane:EtOAc 9:1) over time.

Advanced Research Questions

Q. How can this compound serve as a substrate in cross-coupling reactions, and what challenges arise in stereoselective transformations?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings (e.g., with aryl boronic acids). However, steric hindrance from the ethyl and methyl groups may reduce catalytic efficiency. Use Pd(OAc)₂ with SPhos ligand ( ’s cross-coupling strategy) . For stereoselectivity, employ chiral ligands like BINAP and monitor diastereomers via chiral HPLC (referenced in ’s informer library screening) .

Q. What mechanistic insights explain its reactivity in radical cation-mediated transformations?

- Methodological Answer : Under photochemical conditions, the diene may form radical cations (as in norbornadiene transformations in ) . Use ESR spectroscopy to detect intermediates and DFT calculations to map energy barriers. Quench reactions at timed intervals to isolate products like cycloheptatriene derivatives.

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies in H NMR shifts (e.g., unexpected splitting) may arise from dynamic conformational changes. Perform VT-NMR (variable temperature) to probe rotamers (method from ) . Cross-validate computational models (DFT/B3LYP) with solvent corrections and compare to aryl halide library benchmarks ( ) .

Q. What strategies optimize its use in multi-step syntheses of complex polycyclic systems?

- Methodological Answer : Leverage the diene for Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). For regiocontrol, pre-coordinate the diene with Lewis acids like EtAlCl₂ ( ’s bicyclo system synthesis) . Monitor reaction progress via in-situ IR to capture transient intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.